Cas no 1351652-41-9 (4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide)
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
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- Inchi: 1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22)
- InChI Key: LXUHOSBHVZQHIT-UHFFFAOYSA-N
- SMILES: C(NCC(C1CCCCC1)O)(=O)C1=CC=C(C(C)(C)C)C=C1
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-4998-2μmol |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-5μmol |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-10μmol |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-20μmol |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-1mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-2mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-3mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-4mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-5mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5857-4998-10mg |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
1351652-41-9 | 10mg |
$79.0 | 2023-09-09 |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Professional Introduction to Compound with CAS No. 1351652-41-9 and Product Name: 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
The compound with the CAS number 1351652-41-9 and the product name 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-tert-butyl group and a 2-cyclohexyl-2-hydroxyethyl side chain in its molecular framework contributes to its distinctive chemical properties, making it a subject of extensive study in academic and industrial settings.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel amide-based compounds, owing to their versatile biological activities. The benzamide core structure in 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is particularly noteworthy, as it serves as a scaffold for developing drugs with potential therapeutic benefits. The 4-tert-butyl substituent enhances the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution within the body. This feature, combined with the hydrophobic nature of the 2-cyclohexyl group, makes the compound an attractive candidate for further investigation.
Recent studies have highlighted the importance of functional groups in modulating the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. The 2-cyclohexyl-2-hydroxyethyl moiety in 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide introduces a hydroxyl group, which can participate in hydrogen bonding interactions. This interaction is crucial for the compound's binding affinity to biological targets, thereby influencing its overall efficacy. The combination of these structural elements suggests that this compound may exhibit promising activities in various therapeutic areas.
The synthesis and characterization of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide have been subjects of interest in synthetic organic chemistry. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for further research applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the complex molecular framework efficiently.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Researchers are exploring its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings indicate that 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide may exhibit anti-inflammatory properties, making it a valuable candidate for developing novel therapeutics. These findings are particularly relevant in light of the increasing prevalence of chronic inflammatory diseases worldwide.
The pharmacological profile of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is further enhanced by its stability under various conditions. This stability is essential for ensuring that the compound remains effective throughout its intended use period, whether in clinical trials or commercial formulations. Additionally, its solubility characteristics make it suitable for formulation into diverse delivery systems, such as oral tablets or injectable solutions.
In conclusion, 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide (CAS No. 1351652-41-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As scientific understanding continues to evolve, this compound holds great potential for contributing to innovative treatments across multiple therapeutic domains.
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